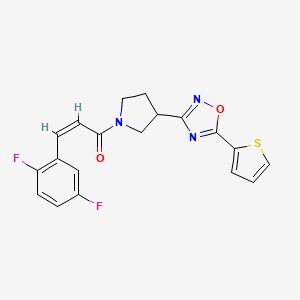

(Z)-3-(2,5-difluorophenyl)-1-(3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)prop-2-en-1-one

Description

The compound “(Z)-3-(2,5-difluorophenyl)-1-(3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)prop-2-en-1-one” is a structurally complex molecule featuring a (Z)-configured α,β-unsaturated ketone core. Key structural elements include:

- A 2,5-difluorophenyl group at the β-position, contributing electron-withdrawing effects and influencing lipophilicity.

- The oxadiazole-thiophene heterocyclic system, known for its role in modulating π-π stacking interactions and solubility .

Crystallographic characterization of analogous compounds (e.g., triazole derivatives) has been performed using SHELXL, a refinement program widely employed for small-molecule structural analysis .

Properties

IUPAC Name |

(Z)-3-(2,5-difluorophenyl)-1-[3-(5-thiophen-2-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15F2N3O2S/c20-14-4-5-15(21)12(10-14)3-6-17(25)24-8-7-13(11-24)18-22-19(26-23-18)16-2-1-9-27-16/h1-6,9-10,13H,7-8,11H2/b6-3- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZZCVVGOFQJLJQ-UTCJRWHESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C2=NOC(=N2)C3=CC=CS3)C(=O)C=CC4=C(C=CC(=C4)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CC1C2=NOC(=N2)C3=CC=CS3)C(=O)/C=C\C4=C(C=CC(=C4)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15F2N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (Z)-3-(2,5-difluorophenyl)-1-(3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)prop-2-en-1-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on available research.

Synthesis and Structural Characteristics

The synthesis of this compound involves various synthetic routes that include the formation of the oxadiazole ring and the introduction of difluorophenyl and thiophene substituents. These structural features are critical as they influence the compound's biological activity.

Anticancer Activity

Recent studies have indicated that derivatives of 1,2,4-oxadiazole exhibit significant anticancer properties. For instance, compounds featuring oxadiazole rings have shown IC50 values ranging from 0.12 to 2.78 µM against various cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and A375 (melanoma) . The presence of the difluorophenyl group in our compound may enhance its potency by increasing lipophilicity and improving receptor binding.

The mechanism by which this compound exerts its effects likely involves interaction with specific molecular targets. Research has shown that related oxadiazole compounds can induce apoptosis in cancer cells by activating p53 signaling pathways and promoting caspase cleavage . This suggests a potential for our compound to similarly induce programmed cell death in malignancies.

Data Summary

| Biological Activity | IC50 Values (µM) | Cell Lines |

|---|---|---|

| Anticancer | 0.12 - 2.78 | MCF-7, A549, A375 |

| Apoptosis Induction | N/A | MCF-7 |

Study 1: Anticancer Efficacy

A study focusing on the anticancer efficacy of oxadiazole derivatives demonstrated that modifications to the phenyl ring could significantly alter biological activity. The introduction of electron-withdrawing groups like fluorine enhanced cytotoxicity against MCF-7 cells . This aligns with findings suggesting that our compound's difluorophenyl moiety may confer similar benefits.

Study 2: Molecular Docking Studies

Molecular docking studies have highlighted strong hydrophobic interactions between oxadiazole derivatives and target proteins such as estrogen receptors. These interactions are crucial for binding affinity and subsequent biological activity . The structural characteristics of our compound suggest it may exhibit comparable binding properties.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound shares similarities with derivatives reported in crystallographic studies, such as “(Z)-1-(2,4-difluorophenyl)-3-phenyl-2-(1H-1,2,4-triazol-1-yl)prop-2-en-1-one” (). Key differences include:

Key Implications :

- Oxadiazole vs. Triazole : The 1,2,4-oxadiazole in the target compound offers greater metabolic stability compared to triazoles, which are prone to enzymatic oxidation .

Physicochemical and Pharmacological Properties

Hypothetical comparisons based on structural analogs:

Research Findings :

- The thiophene-oxadiazole system in the target compound may enhance π-stacking with aromatic residues in enzyme active sites, improving inhibitory potency.

- 2,5-Difluorophenyl could reduce steric hindrance compared to 2,4-difluoro derivatives, allowing better alignment with target proteins.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.